

Comparing GSK8612 and Amlexanox as TBK1 inhibitors

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Compound of Interest

Compound Name: GSK8612

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A Comparative Guide to **GSK8612** and Amlexanox as TBK1 Inhibitors

For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is paramount for elucidating the biological functions of target proteins. This guide provides a comprehensive comparison of two widely used inhibitors of TANK-binding kinase 1 (TBK1): **GSK8612** and amlexanox. We present a detailed analysis of their biochemical and cellular activities, selectivity profiles, and mechanisms of action, supported by experimental data from published literature.

Introduction to TBK1 and its Inhibitors

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a crucial role in innate immunity, inflammation, autophagy, and oncogenesis.[1][2] It is a key downstream effector of various pattern recognition receptors, including Toll-like receptors (TLRs) and the cGAS-STING pathway, leading to the phosphorylation and activation of interferon regulatory factor 3 (IRF3). [3] Given its central role in these signaling pathways, the development of potent and selective TBK1 inhibitors is of significant interest for therapeutic and research applications.

GSK8612 is a highly potent and selective TBK1 inhibitor.[3] In contrast, amlexanox is a clinically approved anti-inflammatory drug, later identified as a dual inhibitor of TBK1 and its close homolog, I κ B kinase ϵ (IKK ϵ).[1][4]

Data Presentation

Table 1: Biochemical Potency and Selectivity

Compound	Target	pIC50	IC50 (μM)	Selectivity
GSK8612	Recombinant TBK1	6.8[3][5][6]	-	Highly selective; no off-targets identified within 10-fold affinity of TBK1.[3]
IKKε	6.0 (pKd)	-	100-fold selectivity over IKKε.[3]	
Amlexanox	TBK1	-	~1-2[7][8]	Also inhibits IKKε with similar potency.[1][8]
IKKε	-	~1-2[1][8]	No significant inhibition of canonical IKKs (IKKα, IKKβ) at effective concentrations. [1]	

Table 2: Cellular Activity

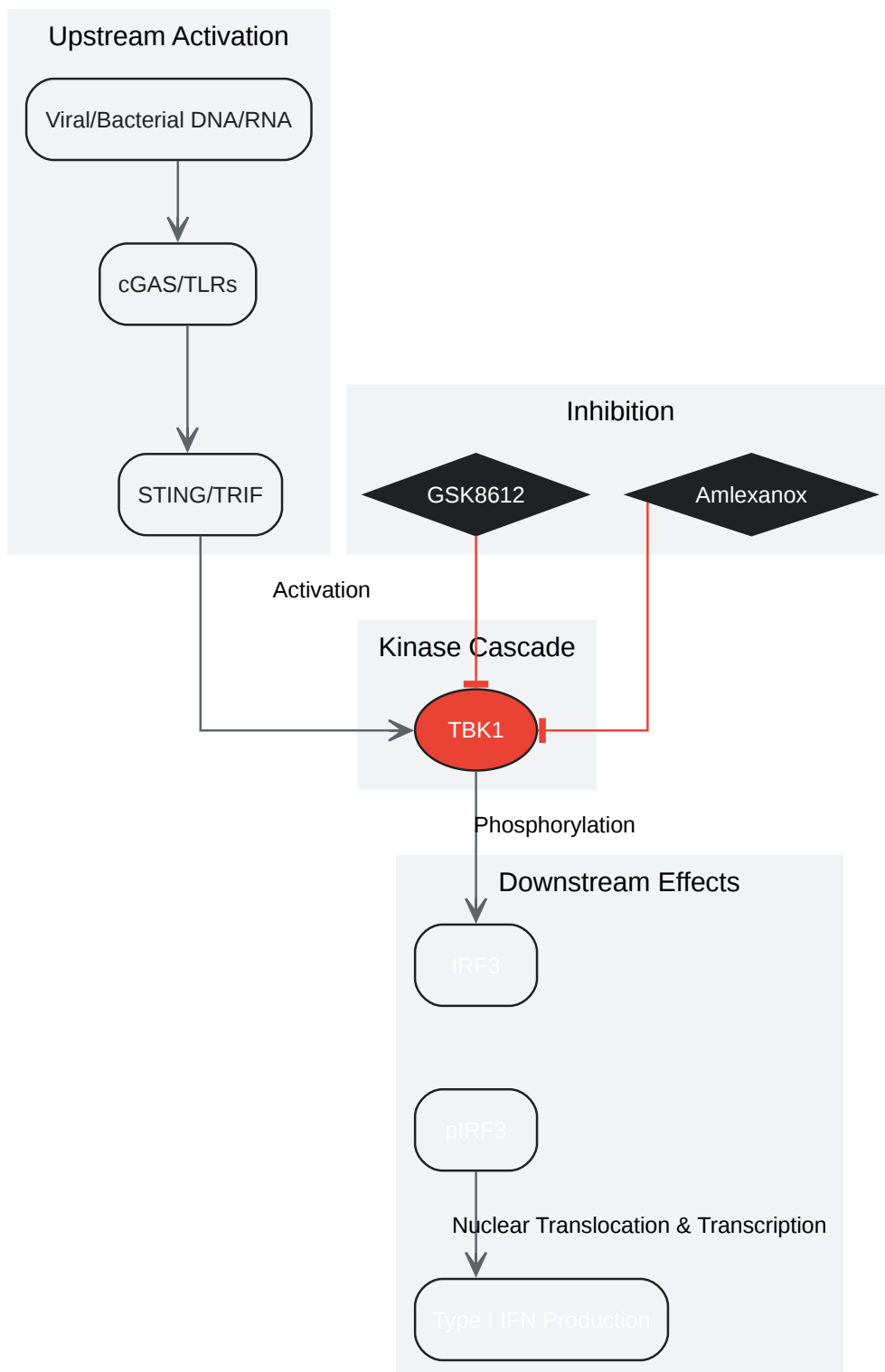
Compound	Assay	Cell Line	Stimulus	pIC50	IC50 (μM)
GSK8612	IRF3 Phosphorylation	Ramos	poly(I:C)	6.0[3]	-
IFNα Secretion	Human PBMCs	poly(I:C)	6.1[3]	-	
IFNβ Secretion	THP-1	dsDNA virus	5.9[3]	-	
IFNβ Secretion	THP-1	cGAMP	6.3[3]	-	
Amlexanox	Cell Proliferation (SRB assay)	SK-Mel-28	-	-	117[9]
Cell Proliferation (SRB assay)	A375M	-	>50[9]		

Signaling Pathways and Experimental Workflows

TBK1 Signaling Pathway

The following diagram illustrates the canonical TBK1 signaling pathway leading to IRF3 activation and subsequent type I interferon production. Both **GSK8612** and amlexanox inhibit TBK1, thereby blocking downstream events.

TBK1 Signaling Pathway

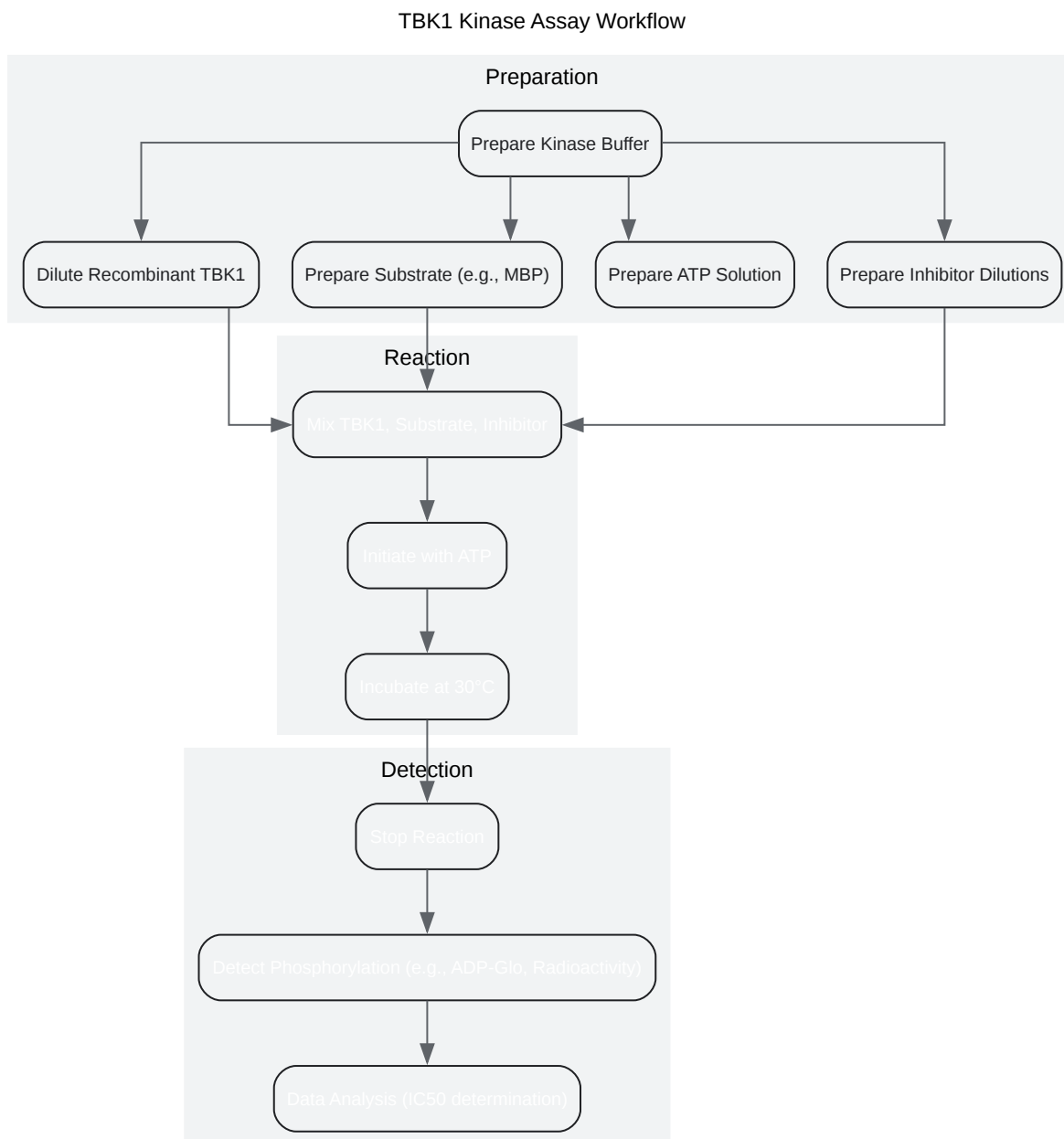


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Caption: TBK1 signaling pathway and points of inhibition.

Experimental Workflow: Kinase Assay

This diagram outlines a typical workflow for an in vitro kinase assay to determine the potency of TBK1 inhibitors.



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Caption: Workflow for a TBK1 in vitro kinase assay.

Experimental Protocols

TBK1 In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and published methodologies.[\[5\]](#)[\[10\]](#)

Materials:

- Recombinant human TBK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- **GSK8612** and/or Amlexanox
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

Procedure:

- Prepare Inhibitor Dilutions: Create a serial dilution of **GSK8612** or amlexanox in kinase buffer. The final DMSO concentration should be kept below 1%.
- Prepare Master Mix: Prepare a master mix containing kinase buffer, ATP (at a concentration near the K_m for TBK1, if known), and MBP.
- Dispense Reagents:
 - Add 1 μL of inhibitor dilution or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 2 μL of diluted TBK1 enzyme.
 - Add 2 μL of the substrate/ATP master mix to initiate the reaction.

- Incubation: Incubate the plate at 30°C for 45-60 minutes.
- ADP-Glo™ Detection:
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.
- Data Acquisition: Read the luminescence on a plate reader.
- Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for IRF3 Phosphorylation

This protocol is based on methodologies described for assessing TBK1 activity in cells.[\[3\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Cell line (e.g., Ramos, THP-1)
- Cell culture medium and supplements
- Stimulating agent (e.g., poly(I:C), cGAMP)
- **GSK8612** or Amlexanox
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3
- HRP-conjugated secondary antibody

- ECL Western Blotting Substrate

Procedure:

- Cell Culture and Treatment:
 - Plate cells at an appropriate density.
 - Pre-treat the cells with various concentrations of **GSK8612**, amlexanox, or vehicle for 1 hour.
 - Stimulate the cells with the appropriate agonist (e.g., 30 µg/mL poly(I:C) for Ramos cells) for the desired time (e.g., 2 hours).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (anti-phospho-IRF3) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane with TBST.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with an anti-total IRF3 antibody to normalize for protein loading.
- Densitometry Analysis: Quantify the band intensities and calculate the ratio of phosphorylated IRF3 to total IRF3.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA to confirm target engagement of **GSK8612** or amlexanox with TBK1 in intact cells.[\[13\]](#)[\[14\]](#)

Materials:

- Cell line expressing endogenous TBK1
- **GSK8612** or Amlexanox
- PBS
- Lysis buffer with protease inhibitors
- Equipment for heating (e.g., PCR cycler) and centrifugation

Procedure:

- Cell Treatment: Treat cultured cells with the inhibitor or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.
- Heating:
 - Harvest the cells and resuspend them in PBS.
 - Aliquot the cell suspension into PCR tubes.

- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes, followed by cooling to room temperature.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
- Sample Preparation for Western Blot:
 - Collect the supernatant (soluble fraction).
 - Determine the protein concentration.
 - Prepare samples for SDS-PAGE.
- Western Blot Analysis: Perform a Western blot as described in the previous protocol, using an antibody against total TBK1 to detect the amount of soluble TBK1 at each temperature.
- Data Analysis: Plot the amount of soluble TBK1 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion

Both **GSK8612** and amlexanox are valuable tools for studying the role of TBK1 in various biological processes. **GSK8612** offers high potency and exceptional selectivity, making it an ideal chemical probe for dissecting the specific functions of TBK1.[3] Amlexanox, while also a potent inhibitor of TBK1, exhibits a dual inhibitory profile against IKKε.[1] This property may be advantageous in contexts where the inhibition of both kinases is desired, but it necessitates careful interpretation of experimental results to distinguish the effects of TBK1 versus IKKε inhibition. The choice between these two inhibitors will ultimately depend on the specific research question and the desired level of selectivity. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their experimental designs.

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